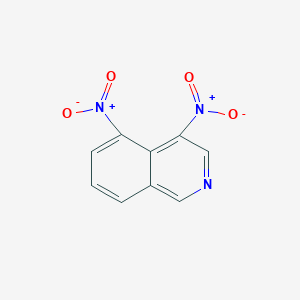

4,5-Dinitroisoquinoline

Descripción

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

111493-33-5 |

|---|---|

Fórmula molecular |

C9H5N3O4 |

Peso molecular |

219.15 g/mol |

Nombre IUPAC |

4,5-dinitroisoquinoline |

InChI |

InChI=1S/C9H5N3O4/c13-11(14)7-3-1-2-6-4-10-5-8(9(6)7)12(15)16/h1-5H |

Clave InChI |

PVXBOYIEXYUFCJ-UHFFFAOYSA-N |

SMILES canónico |

C1=CC2=CN=CC(=C2C(=C1)[N+](=O)[O-])[N+](=O)[O-] |

Origen del producto |

United States |

Synthetic Methodologies and Precursor Chemistry of Dinitroisoquinolines

Overview of Nitration Strategies for Isoquinoline (B145761) and its Derivatives

The introduction of nitro groups onto the isoquinoline core can be achieved through several distinct chemical strategies, primarily categorized as electrophilic and nucleophilic nitration. Each approach exhibits unique regioselectivity, influencing the position of the incoming nitro group.

Electrophilic aromatic substitution is a cornerstone of aromatic chemistry. However, in the case of isoquinoline, the pyridine (B92270) ring is deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. Consequently, electrophilic substitution reactions, such as nitration, preferentially occur on the more electron-rich carbocyclic (benzene) ring. youtube.com

Under strong acidic conditions, such as a mixture of fuming nitric acid and concentrated sulfuric acid, the isoquinoline nitrogen is protonated, forming the isoquinolinium ion. This further deactivates the heterocyclic ring. The electrophilic attack by the nitronium ion (NO₂⁺) then proceeds on the benzene (B151609) ring, yielding a mixture of 5-nitroisoquinoline (B18046) and 8-nitroisoquinoline (B1594253). stackexchange.comthieme-connect.de The reaction favors substitution at these positions as it preserves the aromaticity of the pyridine ring in the reaction intermediate. quora.com Experimental data shows that nitration of isoquinoline at 0°C yields approximately 90% 5-nitroisoquinoline and 10% 8-nitroisoquinoline. thieme-connect.de

| Reaction | Reagents | Temperature | Major Product | Minor Product | Yield (Major) | Yield (Minor) |

| Electrophilic Nitration of Isoquinoline | Fuming HNO₃, concd H₂SO₄ | 0°C | 5-Nitroisoquinoline | 8-Nitroisoquinoline | 90% | 10% |

In contrast to electrophilic substitution, nucleophilic substitution targets the electron-deficient pyridine ring of the isoquinoline system. The C1 position is particularly susceptible to nucleophilic attack because the negative charge of the intermediate can be effectively stabilized by the adjacent nitrogen atom. stackexchange.comquimicaorganica.orgquora.com This allows for the direct introduction of a nitro group at a position inaccessible through electrophilic methods.

A notable method for the direct nitration at the C1 position involves the use of potassium nitrite (B80452) (KNO₂) and acetic anhydride (B1165640) (Ac₂O) in dimethyl sulfoxide (B87167) (DMSO). rsc.orgrsc.orgresearchgate.net This reaction proceeds under mild conditions and provides a direct route to 1-nitroisoquinolines. rsc.orgrsc.org The mechanism is believed to involve the formation of a complex between DMSO and acetic anhydride, which activates the isoquinoline at the nitrogen atom. This quaternized intermediate then undergoes nucleophilic addition by the nitrite ion at the C1 position. iust.ac.ir

The synthesis of dinitro derivatives requires the introduction of a second nitro group onto a mononitrated isoquinoline precursor. The position of the second group is directed by the position of the first. For instance, the presence of a nitro group at C5, an electron-withdrawing group, further deactivates the molecule towards electrophilic attack but directs incoming electrophiles to the C4 position. Nitration of 5-nitroisoquinoline with fuming nitric acid in acetic anhydride has been shown to produce 4,5-dinitroisoquinoline. thieme-connect.de Similarly, the nitration of 4-nitroisoquinoline (B1589690) using potassium nitrate (B79036) in concentrated sulfuric acid also yields this compound. thieme-connect.de This highlights an established pathway to the target compound through sequential electrophilic nitrations.

Modern synthetic chemistry is increasingly looking towards biocatalysis to perform reactions under milder, more sustainable, and highly selective conditions. jetir.orgresearchgate.net Enzymatic nitration, utilizing enzymes such as cytochrome P450 monooxygenases and peroxidases, offers a promising alternative to traditional chemical methods. nih.govmiragenews.com These biocatalysts can introduce nitro groups into aromatic structures with high regioselectivity and under environmentally benign conditions, avoiding the use of harsh acids and high temperatures. jetir.org

While the application of biocatalysis for the nitration of a wide range of heterocyclic compounds is an active area of research, its specific use for the synthesis of dinitroisoquinolines is still an emerging field. jetir.orgacs.org The development of new enzymes and the engineering of existing ones could provide novel and efficient routes to compounds like this compound in the future, potentially overcoming some of the selectivity challenges associated with classical methods. nih.govmiragenews.com

Nucleophilic Nitration: Direct Introduction of Nitro Groups (e.g., at C1)

Established Routes to Dinitroisoquinoline Isomers

The synthesis of specific dinitroisoquinoline isomers, such as this compound, relies on established, sequential nitration reactions. The primary documented method involves the electrophilic nitration of a mononitroisoquinoline precursor.

The table below summarizes the known synthetic transformations leading to this compound.

| Starting Material | Reagents | Conditions | Product |

| 5-Nitroisoquinoline | Fuming Nitric Acid, Acetic Anhydride | - | This compound |

| 4-Nitroisoquinoline | Potassium Nitrate, Concentrated Sulfuric Acid | 75°C | This compound |

These established routes demonstrate that the regiochemical outcome of dinitration is highly dependent on the substitution pattern of the starting material. The synthesis of this compound is achieved by leveraging the directing effects of a pre-existing nitro group on the isoquinoline ring during a second electrophilic nitration step.

Preparation of this compound (as a known reactant)

The direct synthesis of this compound is not extensively documented in the literature. Its preparation is approached through the strategic nitration of a suitable mononitroisoquinoline precursor. The most logical pathway involves the synthesis of 4-nitroisoquinoline followed by a second nitration. The initial nitro group at the 4-position deactivates the pyridine ring, directing the subsequent electrophilic attack to the 5-position on the less deactivated benzene ring.

The precursor, 4-nitroisoquinoline, can be synthesized via several methods. One approach involves the nitration of isoquinoline using a mixture of concentrated nitric acid and acetic anhydride. This method favors nitration on the pyridine ring, but typically results in low yields. A more controlled method involves the nitration of an isoquinoline Reissert compound, such as 2-benzoyl-1-cyano-1,2-dihydroisoquinoline, with acetyl nitrate, followed by hydrolysis to yield 4-nitroisoquinoline.

Once 4-nitroisoquinoline is obtained, a subsequent nitration using a stronger nitrating agent, such as a mixture of fuming nitric acid and concentrated sulfuric acid, is required to introduce the second nitro group at the 5-position. The reaction conditions must be carefully controlled to overcome the deactivating effect of the first nitro group and achieve the desired dinitration.

Table 1: Synthesis of 4-Nitroisoquinoline (Precursor to this compound)

| Precursor | Reagents | Key Conditions | Product | Yield |

|---|---|---|---|---|

| Isoquinoline | Conc. HNO₃, Acetic Anhydride | Heat on steam bath for 1 hour | 4-Nitroisoquinoline | ~14% |

| 2-Benzoyl-1-cyano-1,2-dihydroisoquinoline | Acetyl Nitrate | - | 2-Benzoyl-1-cyano-4-nitro-1,2-dihydroisoquinoline | - |

| 2-Benzoyl-1-cyano-4-nitro-1,2-dihydroisoquinoline | Conc. HCl | Hydrolysis | 4-Nitroisoquinoline | - |

Synthesis of Other Dinitroisoquinoline Positional Isomers (e.g., 4,6-, 5,8-, 5,7-, 6,8-Dinitroisoquinoline)

The synthesis of other dinitroisoquinoline isomers relies on the nitration of isoquinoline or its mononitro derivatives. The initial nitration of isoquinoline with mixed acid (HNO₃/H₂SO₄) predominantly yields a mixture of 5-nitroisoquinoline (up to 90%) and 8-nitroisoquinoline (around 10%). youtube.comfirsthope.co.in These compounds serve as the primary precursors for several dinitro isomers.

5,8-Dinitroisoquinoline: This isomer is a common product resulting from the exhaustive nitration of isoquinoline. By treating either isoquinoline itself or the mixture of 5- and 8-nitroisoquinolines with a more potent nitrating mixture (e.g., fuming H₂SO₄/HNO₃) at elevated temperatures, a second nitro group can be introduced. The 5-nitro isomer directs the incoming electrophile to the 8-position, and similarly, the 8-nitro isomer directs towards the 5-position, leading to the formation of 5,8-dinitroisoquinoline as the major dinitration product.

5,7-Dinitroisoquinoline: The synthesis of 5,7-dinitroisoquinoline is less direct. It requires the nitration of 5-nitroisoquinoline under conditions that favor substitution at the 7-position. The 5-nitro group strongly directs incoming electrophiles to the meta-positions (relative to the benzene ring), which are positions 6 and 8. Therefore, direct nitration of 5-nitroisoquinoline preferentially yields the 5,8-dinitro isomer. Formation of the 5,7-dinitro isomer would likely require a more complex, multi-step synthetic route, potentially involving a starting material with a directing group at the 7-position that is later converted to a nitro group. Information on a direct synthesis of this specific isomer is limited.

4,6-Dinitroisoquinoline and 6,8-Dinitroisoquinoline: The preparation of these isomers would necessitate the synthesis of 6-nitroisoquinoline (B1610068) as a key intermediate. However, 6-nitroisoquinoline is not a major product of the direct nitration of isoquinoline and must be prepared through more targeted synthetic routes, such as the cyclization of a suitably substituted phenylethylamine derivative (e.g., Bischler-Napieralski or Pomeranz-Fritsch reaction). firsthope.co.in Once 6-nitroisoquinoline is obtained, a second nitration step could theoretically yield a mixture of 4,6- and 6,8-dinitroisoquinolines, though specific procedures and the resulting isomer ratios are not well-documented.

Table 2: Synthesis of Dinitroisoquinoline Precursors and Positional Isomers

| Target Compound | Precursor | Reagents | Key Conditions | Notes |

|---|---|---|---|---|

| 5-Nitroisoquinoline | Isoquinoline | Conc. HNO₃, Conc. H₂SO₄ | 0°C to 100°C | Major product (up to 90%). youtube.com |

| 8-Nitroisoquinoline | Isoquinoline | Conc. HNO₃, Conc. H₂SO₄ | 0°C to 100°C | Minor product (~10%). youtube.com |

| 5,8-Dinitroisoquinoline | 5-Nitroisoquinoline | Fuming HNO₃, Fuming H₂SO₄ | Elevated temperature | The primary product of dinitration. |

Chemical Reactivity and Transformation Pathways of 4,5 Dinitroisoquinoline

Reductive Functionalization of Nitro Groups

The reduction of nitro groups is a fundamental transformation in organic synthesis, providing a reliable route to aromatic amines, which are versatile synthetic intermediates. researchgate.netmasterorganicchemistry.com This process can be achieved through various methods, with catalytic hydrogenation being one of the most common and efficient. researchgate.net

The conversion of 4,5-dinitroisoquinoline to 4,5-isoquinolinediamine is a classic example of reductive functionalization. This transformation is typically achieved via catalytic hydrogenation. Industrial methods for the reduction of aromatic nitro compounds often employ hydrogen gas at high pressure in the presence of supported metal catalysts. google.com Common catalysts for this purpose include palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. masterorganicchemistry.comgoogle.com The reaction involves the simultaneous reduction of both nitro groups to their corresponding primary amines.

While specific literature detailing the catalytic hydrogenation of this compound is not prevalent, the reduction of other nitrated isoquinolines is well-documented. For instance, the catalytic reduction of 5-nitroisoquinoline (B18046) N-oxide using a palladium-carbon catalyst yields 5-aminoisoquinoline. jst.go.jp This serves as a strong precedent for the expected reactivity of the dinitro analog. The process is highly efficient and generally proceeds with high yield, offering a direct pathway to the synthetically valuable 4,5-isoquinolinediamine. This diamine can then serve as a building block for the synthesis of more complex heterocyclic systems and pharmacologically active compounds. orgsyn.org

The reduction of an aromatic nitro group to an amine is a complex, multi-electron process. The generally accepted pathway, known as the Haber mechanism, involves a stepwise reduction sequence. google.com The process is initiated by the reduction of the nitro group (Ar-NO₂) to a nitroso group (Ar-NO). This is followed by further reduction to a hydroxylamine (B1172632) intermediate (Ar-NHOH). The final step is the reduction of the hydroxylamine to the primary amine (Ar-NH₂). google.com

The reduction of the hydroxylamine is often the slowest step in the sequence, which can lead to its accumulation as an intermediate. google.com A parallel pathway can also occur, involving the condensation of the nitroso and hydroxylamine intermediates to form an azoxy species (Ar-N(O)=N-Ar). This azoxy compound can be further reduced to an azo compound (Ar-N=N-Ar), then to a hydrazo compound (Ar-NH-NH-Ar), and finally cleaved to form two equivalents of the amine product. google.com The specific pathway and the distribution of intermediates can be influenced by reaction conditions such as the catalyst, solvent, and pH.

Table 1: Intermediates in the Reduction of an Aromatic Nitro Group

| Compound Type | General Structure |

| Nitro | Ar-NO₂ |

| Nitroso | Ar-NO |

| Hydroxylamine | Ar-NHOH |

| Azoxy | Ar-N(O)=N-Ar |

| Azo | Ar-N=N-Ar |

| Hydrazo | Ar-NH-NH-Ar |

| Amine | Ar-NH₂ |

Nucleophilic Aromatic Substitution (SNAr) Reactions on Dinitroisoquinolines

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying electron-deficient aromatic rings. wikipedia.orgmasterorganicchemistry.com The presence of strongly deactivating groups is crucial for this reaction to proceed efficiently.

The SNAr mechanism is a two-step process involving the addition of a nucleophile to the aromatic ring, followed by the elimination of a leaving group. wikipedia.orgresearchgate.net Aromatic rings, being electron-rich, are generally poor electrophiles and resistant to nucleophilic attack. wikipedia.org However, the presence of potent electron-withdrawing groups, such as the nitro group (-NO₂), activates the ring towards nucleophilic substitution. wikipedia.orgmasterorganicchemistry.com

The nitro group activates the aromatic system in two significant ways:

Inductive and Resonance Effects : The nitro group withdraws electron density from the aromatic ring through both inductive and resonance effects. This reduces the electron density of the ring, making it more electrophilic and susceptible to attack by a nucleophile.

The principles of SNAr are well-illustrated by the amination reactions of various nitroisoquinolines. These reactions typically involve the direct substitution of a hydrogen atom, a process often referred to as oxidative nucleophilic substitution of hydrogen (SNH). mdpi.comnih.gov

Research has shown that 5-nitroisoquinoline and 8-nitroisoquinoline (B1594253) undergo amination when treated with potassium permanganate (B83412) in liquid ammonia (B1221849) or methylamine (B109427). jst.go.jpresearchgate.net Similarly, direct SNH amidation of 5-nitroisoquinoline with amide and urea (B33335) anions has been successfully demonstrated. mdpi.comresearchgate.netresearchgate.net These reactions provide access to various amino, amido, and ureido derivatives of the isoquinoline (B145761) core. mdpi.comresearchgate.net For instance, the reaction of 5-nitroisoquinoline with amide anions can lead to the formation of N-(5-nitroisoquinolin-8-yl)benzamides or, under different conditions, 6-amino-5-nitrosoisoquinoline derivatives. mdpi.comnih.gov

A particularly relevant example is the amination of 5,7-dinitroisoquinoline. Treatment of this compound with potassium permanganate in liquid ammonia results in the formation of 6,8-diamino-5,7-dinitroisoquinoline, demonstrating that even with multiple nitro groups, specific positions on the ring can be selectively functionalized. researchgate.netnstl.gov.cn

The regiochemical outcome of amination reactions on nitroisoquinolines is highly dependent on the position of the existing nitro group(s). The electron-withdrawing nitro group directs the incoming nucleophile to specific positions by maximally stabilizing the intermediate σH-adduct.

In the case of 5-nitroisoquinoline, amination with potassium permanganate and liquid ammonia or methylamine occurs at the C-6 position. researchgate.netthieme-connect.de For 8-nitroisoquinoline, the substitution takes place at the C-7 position. researchgate.net This regioselectivity is dictated by the ability of the nitro group to stabilize the negative charge in the intermediate formed upon nucleophilic attack. Frontier Molecular Orbital (FMO) calculations have confirmed these experimentally observed outcomes. researchgate.net

For 5,7-dinitroisoquinoline, amination leads to the 6,8-diamino derivative, indicating that the nucleophile attacks the positions ortho and para to the nitro groups. researchgate.netnstl.gov.cn The mechanism for these SNH reactions involves the initial addition of the amine nucleophile to the electron-deficient aromatic ring to form a σH-adduct. This intermediate is then oxidized by an external oxidizing agent, such as potassium permanganate, which removes a hydride ion and restores the aromaticity of the ring, leading to the final substituted product. nih.gov

Table 2: Regioselectivity in the Amination of Nitroisoquinolines

| Starting Compound | Reagents | Position of Amination | Product | Reference(s) |

| 5-Nitroisoquinoline | liq. NH₃ / KMnO₄ | C-6 | 6-Amino-5-nitroisoquinoline | researchgate.netthieme-connect.de |

| 8-Nitroisoquinoline | liq. NH₃ / KMnO₄ | C-7 | 7-Amino-8-nitroisoquinoline | researchgate.net |

| 5,7-Dinitroisoquinoline | liq. NH₃ / KMnO₄ | C-6 and C-8 | 6,8-Diamino-5,7-dinitroisoquinoline | researchgate.netnstl.gov.cn |

| 5-Nitroisoquinoline | Amide/Urea Anions | C-8 or C-6 | N-(5-nitroisoquinolin-8-yl)amides or 6-Amino-5-nitrosoisoquinolines | mdpi.comnih.gov |

Substitution of Nitro Groups by Other Nucleophiles

The presence of two nitro groups strongly activates the isoquinoline ring system towards nucleophilic aromatic substitution (SNAr). mdpi.com In dinitro-aza-aromatic compounds, the nitro groups serve as powerful electron-withdrawing moieties, which stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the course of the substitution reaction. mit.edursc.org This stabilization lowers the activation energy for the reaction, facilitating the displacement of a leaving group by a nucleophile. acs.org In the case of dinitropyridines, which share similarities with dinitroisoquinolines, such substitutions are a key pathway for synthesizing a range of functionalized derivatives. researchgate.net

While specific studies detailing a wide range of nucleophilic substitutions on this compound are limited, the general principles of SNAr reactions on nitro-activated aromatic systems suggest that it would be reactive towards various nucleophiles. mit.edu The positions of the nitro groups at C4 and C5 would activate the neighboring carbon atoms for nucleophilic attack. For instance, studies on 5-nitroisoquinoline have shown that it undergoes amidation to introduce amino groups onto the ring. mdpi.com This suggests that this compound would likely react with nucleophiles such as alkoxides, thiolates, and amines, leading to the substitution of one or both nitro groups. The regioselectivity of such reactions would be influenced by both electronic and steric factors.

One documented transformation of this compound is its reduction. In a study, this compound was reduced using hydrogen gas over a palladium-on-carbon catalyst in acetic acid. This reaction resulted in the conversion of both nitro groups to amino groups, yielding what is presumed to be 4,5-diaminoisoquinoline. nih.gov

| Reactant | Reagents and Conditions | Product | Reference |

| This compound | H2 (2.75 bar), 10% Pd/C, Acetic Acid, Room Temperature, 1 hour | 4,5-Diaminoisoquinoline | nih.gov |

Exploration of Radical Chemistry and Biradical Intermediates

The chemistry of aromatic σ,σ-biradicals, which are highly reactive intermediates with two unpaired electrons on the aromatic ring, has been a subject of significant interest. While the direct generation of such biradicals from this compound itself is not prominently documented, studies on related isoquinoline and quinoline (B57606) precursors provide substantial insight into their generation, characterization, and reactivity.

Aromatic σ,σ-biradicals can be generated in the gas phase using mass spectrometry techniques. For instance, the N-methyl-6,8-didehydroquinolinium cation, a positively charged σ,σ-biradical, has been generated and studied extensively. nih.gov This species serves as a valuable model for understanding the behavior of biradicals derived from aza-aromatic systems like isoquinoline. The characterization of these transient species is typically achieved through their reactivity patterns with various reagents within a Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometer. nih.gov

The gas-phase reactions of aromatic σ,σ-biradicals with biologically relevant molecules have been investigated to understand their potential for causing molecular damage. The N-methyl-6,8-didehydroquinolinium biradical was found to react with aliphatic amino acids through several pathways, including hydrogen atom abstraction, 2H-atom abstraction, dehydration, and the formation of stable adducts. nih.gov With dipeptides, this biradical exhibits similar reactivity but also induces the elimination of the C-terminal amino acid. nih.gov The reaction pathways are often initiated by the abstraction of a hydrogen atom by one of the radical sites. The second radical site then participates in subsequent reactions, leading to products not observed with related monoradicals. nih.gov

Studies with various aromatic σ,σ-biradicals and ribose have shown that hydrogen atom abstraction is a dominant reaction pathway for biradicals with high electron affinities. acs.org The table below summarizes the types of reactions observed between the N-methyl-6,8-didehydroquinolinium biradical and biological substrates.

| Biradical | Substrate Class | Observed Reaction Pathways | Reference |

| N-methyl-6,8-didehydroquinolinium | Aliphatic Amino Acids | H-atom abstraction, 2H-atom abstraction, H₂O abstraction, Addition-CO₂, Addition-HCOOH, Stable adduct formation | nih.gov |

| N-methyl-6,8-didehydroquinolinium | Aliphatic Dipeptides | Similar to amino acids, plus Addition/C-terminal amino acid elimination | nih.gov |

| N-methyl-6,8-didehydroquinolinium | Aromatic Dipeptides | Similar to aliphatic dipeptides; if the aromatic ring is at the N-terminus, radical addition to the ring can occur | nih.gov |

| Various aromatic σ,σ-biradicals | Riboses | H-atom abstraction, Addition/elimination products | acs.org |

The reactivity of aromatic σ,σ-biradicals is controlled by several key factors. Two of the most important are the electron affinity (EA) and the energy difference between the singlet and triplet spin states (the singlet-triplet gap).

Singlet-Triplet (S-T) Gap: Aromatic σ,σ-biradicals can exist in either a singlet state (where the two unpaired electrons have opposite spins) or a triplet state (where they have parallel spins). The energy difference between these states, the S-T gap, significantly influences reactivity. Biradicals with a small S-T gap tend to be more reactive. Conversely, those with large S-T gaps may exhibit reduced radical reactivity and favor alternative reaction pathways, such as forming addition/elimination products instead of engaging in hydrogen atom abstraction. acs.org

The interplay of these factors determines the specific reaction pathways a biradical will follow. For example, a high EA can sometimes counteract the reduced reactivity expected from a large S-T gap. acs.org

Other Reactive Transformations and Derivatization Strategies

Beyond direct substitution of the nitro groups, this compound can potentially undergo other transformations to create a variety of derivatives. Derivatization is a common strategy to modify the properties of a molecule or to prepare it for further analysis or biological testing. google.com.na

One common derivatization strategy for carbonyl compounds is the formation of Schiff bases. While this compound itself does not have a carbonyl group, derivatives such as formyl-5-nitroisoquinoline can be reacted with hydrazones to form Schiff base derivatives, which have been investigated for their pharmacological potential. davidpublisher.com

Another potential derivatization pathway is halogenation. A recently developed method allows for the direct C4-halogenation of isoquinolines, including substituted ones like 5-nitroisoquinoline, using a dearomatization-electrophilic substitution-rearomatization strategy. acs.org This creates a versatile synthetic handle for further functionalization through cross-coupling reactions. Given the electronic properties of this compound, it is plausible that similar strategies could be adapted for its derivatization, although specific examples are not documented.

The reduction of the nitro groups, as mentioned previously, is also a key derivatization strategy, converting the dinitro compound into a diamine. nih.gov These amino groups can then serve as points for further chemical modification, for example, through acylation or the formation of heterocyclic rings.

Strategic Applications of 4,5 Dinitroisoquinoline in Organic Synthesis

Precursor Role in the Synthesis of Polysubstituted Nitrogen-Containing Heterocycles

4,5-Dinitroisoquinoline serves as a valuable starting material for the synthesis of a variety of polysubstituted nitrogen-containing heterocycles. pitt.edumdpi.comnih.govresearchgate.net The two nitro groups on the isoquinoline (B145761) ring are key to its reactivity, allowing for sequential and regioselective transformations.

One of the primary transformations of this compound is its reduction to 4,5-diaminoisoquinoline. This diamine is a crucial intermediate for building more complex heterocyclic systems. For instance, the amino groups can undergo condensation reactions with various electrophiles to form new rings.

The synthesis of these heterocycles often involves multi-step reaction sequences. The specific reaction conditions and reagents used can be tailored to achieve the desired substitution pattern on the final heterocyclic product. The development of efficient and environmentally friendly synthetic methods, such as those utilizing green solvents like water and polyethylene (B3416737) glycol (PEG), is an active area of research. mdpi.com

The table below summarizes the types of polysubstituted nitrogen-containing heterocycles that can be synthesized from this compound and its derivatives.

| Heterocycle Class | Synthetic Approach | Key Intermediates |

| Diaminoisoquinolines | Reduction of nitro groups | This compound |

| Thiazolo[4,5-c]isoquinolines | Cyclization reactions involving the amino groups | 4,5-Diaminoisoquinoline |

| Triazolo[5,1-a]isoquinolines | Intramolecular cycloaddition reactions | 1,2-Diaminoisoquinolinium tosylate |

This table provides a generalized overview of synthetic possibilities and is not exhaustive.

Building Block for Advanced Polycyclic Aromatic Systems (e.g., Pyridoquinazolines)

The isoquinoline framework of this compound makes it an excellent building block for the construction of larger, more complex polycyclic aromatic systems (PASs). beilstein-journals.orgsioc-journal.cnnih.gov These extended π-conjugated systems are of significant interest due to their unique electronic and photophysical properties, with potential applications in organic electronics.

One notable example is the synthesis of pyrimido[4,5-b]quinolines. These compounds have been investigated for their potential as anticancer agents. nih.gov The synthesis typically involves the reaction of a suitably substituted aminopyrimidine with a quinoline (B57606) derivative, which can be derived from this compound.

The strategic functionalization of this compound allows for the controlled annulation of additional rings, leading to a diverse range of polycyclic structures. The specific synthetic route chosen will dictate the final architecture and properties of the resulting polycyclic aromatic system.

The following table outlines some of the advanced polycyclic aromatic systems that can be accessed using this compound as a foundational component.

| Polycyclic Aromatic System | Synthetic Strategy | Potential Applications |

| Pyrimido[4,5-b]quinolines | Condensation and cyclization reactions | Anticancer agents nih.gov |

| Indenopyrido[2,3-d]pyrimidines | Multi-component coupling reactions | Pharmacological agents sharif.edu |

| Other fused hetero-PASs | Annulation reactions on the isoquinoline core | Organic electronics, materials science beilstein-journals.org |

This table highlights examples of polycyclic systems and is not an exhaustive list.

Contributions to the Development of Privileged Scaffolds in Chemical Research

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is able to bind to multiple biological targets, making it a valuable starting point for drug discovery. hebmu.edu.cnnih.govnih.govresearchgate.net The isoquinoline core, present in this compound, is considered one such privileged scaffold. researchgate.net

The versatility of the isoquinoline ring system allows for the introduction of various functional groups at different positions, leading to a wide array of derivatives with diverse biological activities. acs.org By modifying the substituents on the isoquinoline scaffold derived from this compound, chemists can fine-tune the pharmacological properties of the resulting molecules.

For example, quinoline and isoquinoline derivatives have shown promise as anticancer agents. researchgate.net The ability to synthesize a library of compounds based on the isoquinoline scaffold allows for systematic structure-activity relationship (SAR) studies, which are crucial for optimizing lead compounds in the drug development process.

The table below showcases the importance of the isoquinoline scaffold in medicinal chemistry.

| Scaffold Type | Therapeutic Areas | Rationale for "Privileged" Status |

| Isoquinoline | Anticancer, Antiviral, Anti-inflammatory | Versatile platform for derivatization, proven biological activity of numerous derivatives researchgate.netacs.org |

| Quinoline | Analgesic, Antimicrobial, Anticancer | Structurally related to isoquinoline, broad spectrum of biological activities nih.gov |

| Thiazolo[4,5-d]pyrimidines | Immunomodulators, Antiviral, Anticancer | Isosteres of purines, interact with various biological targets nih.gov |

This table illustrates the concept of privileged scaffolds and their relevance.

Implications in the Design of Energetic Materials and Related Compounds

The high nitrogen content and the presence of nitro groups in this compound suggest its potential relevance in the field of energetic materials. researchgate.netuni-muenchen.de Energetic materials are compounds that release a large amount of energy upon decomposition, and are used in applications such as explosives and propellants.

The design of new energetic materials often focuses on achieving a balance of high performance (e.g., high detonation velocity and pressure) and good thermal stability and sensitivity properties. nih.govd-nb.info The introduction of nitro groups into an aromatic framework, as seen in this compound, is a common strategy for increasing the energy content of a molecule.

While specific studies on this compound as an energetic material are not widely available in the provided search results, its chemical structure shares features with known energetic compounds. The dinitro-aromatic system is a common motif in many explosives. Further research would be needed to fully characterize its energetic properties and potential applications in this field.

The following table provides a general overview of key parameters considered in the design of energetic materials.

| Property | Description | Relevance to this compound |

| Heat of Formation | The energy released or absorbed during the formation of a compound from its elements. | The presence of nitro groups generally leads to a more positive heat of formation. |

| Oxygen Balance | A measure of the degree to which an explosive can be oxidized. | The two nitro groups contribute to the oxygen balance. |

| Density | Higher density often correlates with higher detonation performance. | The density of this compound would need to be determined experimentally. |

| Thermal Stability | The ability of a compound to withstand high temperatures without decomposing. | The aromatic isoquinoline core likely contributes to its thermal stability. |

This table outlines general principles in the field of energetic materials.

Theoretical and Computational Chemistry Studies on Dinitroisoquinolines

Electronic Structure and Reactivity Predictions via Quantum Chemical Methods

Quantum chemical methods are fundamental to understanding the electronic structure and predicting the reactivity of molecules. mdpi.com For dinitroisoquinolines, these methods can elucidate the effects of the nitro groups on the aromatic system.

Computational Analysis of Nitration Regioselectivity

The synthesis of 4,5-dinitroisoquinoline typically involves the nitration of 5-nitroisoquinoline (B18046). Computational studies can predict the most likely position for the second nitration. The electronic properties of the isoquinoline (B145761) ring are significantly influenced by the existing nitro group at the C5 position. This group is strongly deactivating and meta-directing for electrophilic substitution. However, in the case of isoquinoline, the pyridine (B92270) ring is already deactivated towards electrophilic attack compared to the benzene (B151609) ring.

A novel nucleophilic nitration method has been reported for isoquinoline and its derivatives, which directs nitration to the position adjacent to the ring nitrogen. dtic.mil This method, however, is not suitable for producing this compound. Standard mixed acid nitration of 5-nitroisoquinoline is the presumed route. The regioselectivity is governed by the electronic and steric factors. The C4 and C8 positions are electronically favored for electrophilic attack on the benzene ring of the 5-nitroisoquinoline system.

Computational models, such as those using Density Functional Theory (DFT), can calculate the energies of the reaction intermediates for nitration at different positions. A study on the nitration of aza-aromatics provided calculated heats of formation for various nitrated isoquinolines. dtic.mil Although the study refers to 1,5-dinitroisoquinoline, this is likely a typographical error for 4,5- or another dinitroisoquinoline, given the synthetic context. The calculated heat of formation for this dinitroisoquinoline provides a quantitative measure of its stability. dtic.mil

| Compound | Calculated Heat of Formation (kcal/mol) |

|---|---|

| 1,5-dinitroisoquinoline | +397.1 |

Frontier Molecular Orbital (FMO) Theory and its Application to Nucleophilic Reaction Pathways

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comwpmucdn.comyoutube.com In the case of this compound, the two electron-withdrawing nitro groups significantly lower the energy of the LUMO, making the molecule a strong electrophile and susceptible to nucleophilic attack.

The energy and shape of the HOMO and LUMO determine the molecule's reactivity. taylorandfrancis.com For this compound, the LUMO is expected to be localized over the aromatic ring, with significant contributions from the carbon atoms bearing the nitro groups. A lower LUMO energy indicates a higher susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO also provides information about the kinetic stability of the molecule. chimicatechnoacta.ru

The presence of two nitro groups has a pronounced effect on the HOMO and LUMO energies. As the number of nitro groups on an aromatic system increases, the HOMO and LUMO energies generally decrease. taylorandfrancis.com This trend enhances the electrophilic character of the molecule.

| Property | General Trend with Increased Nitration | Implication for Reactivity |

|---|---|---|

| HOMO Energy | Decreases | Lower nucleophilicity |

| LUMO Energy | Decreases | Higher electrophilicity, more susceptible to nucleophilic attack |

| HOMO-LUMO Gap | May increase or decrease depending on the system | Affects kinetic stability and electronic transitions |

The application of FMO theory can predict the most probable sites for nucleophilic attack on the this compound ring system. These are typically the positions with the largest LUMO coefficients.

Characterization of Biradical Intermediates and their Energetics

Certain reactions of nitroaromatic compounds can proceed through radical or biradical intermediates. While there is no specific literature on biradical intermediates in reactions of this compound, the general principles can be applied. Biradicals are species with two unpaired electrons and are often transient intermediates in chemical reactions. dss.go.th Their stability and energetics can be studied using computational methods.

The formation of biradical intermediates in reactions involving dinitroisoquinolines would likely be a high-energy process. The energetics of these intermediates would depend on the extent of delocalization of the radical centers and the electronic effects of the substituents. Computational studies would be necessary to determine the potential energy surface for reactions involving such intermediates and to assess their viability.

Molecular Modeling for Reaction Mechanism Elucidation

Molecular modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions. nih.gov For a complex molecule like this compound, modeling can provide insights into reaction pathways, transition state structures, and activation energies. mdpi.com This can be particularly useful for understanding its synthesis and subsequent reactions.

For instance, the mechanism of nucleophilic aromatic substitution (SNAr) on this compound could be modeled. This would involve calculating the energies of the reactants, the Meisenheimer intermediate (the adduct of the nucleophile to the aromatic ring), the transition state for its formation, and the products. Such modeling can help to understand the factors that influence the reaction rate and regioselectivity.

In Silico Approaches to Structure-Reactivity Relationships

In silico, or computational, approaches are increasingly used to establish quantitative structure-reactivity relationships (QSRR). chemrxiv.org These methods aim to correlate the structural features of a molecule with its chemical reactivity. For a series of dinitroaromatic compounds, including dinitroisoquinolines, QSRR models could be developed to predict their reactivity based on calculated molecular descriptors.

These descriptors can include electronic properties (like HOMO/LUMO energies, partial charges), steric properties, and thermodynamic properties. By building a model based on a set of known compounds, the reactivity of new or unstudied compounds like this compound can be predicted. This approach is valuable in areas like materials science and drug discovery for screening large numbers of compounds efficiently.

Future Prospects and Emerging Research Avenues in 4,5 Dinitroisoquinoline Chemistry

Development of Novel and Sustainable Synthetic Protocols

The exploration of 4,5-dinitroisoquinoline's potential is fundamentally linked to its availability. Currently, detailed synthetic procedures for this compound are not widely reported in the literature, presenting a significant opportunity for the development of novel and efficient synthetic methods. Future research in this area could focus on several key aspects:

Direct Nitration Strategies: Investigating the direct nitration of isoquinoline (B145761) or mononitrated precursors is a primary avenue. The challenge lies in controlling the regioselectivity to favor the 4- and 5-positions. A systematic study of nitrating agents, reaction conditions (temperature, solvent, catalysts), and the electronic influence of existing substituents on the isoquinoline ring will be crucial. For instance, while methods for the nitration of isoquinoline to yield 5-nitroisoquinoline (B18046) are known, subsequent nitration to achieve the 4,5-dinitro derivative is not well-documented. dtic.mil The formation of other dinitro isomers, such as 1,5-dinitroisoquinoline, has been discussed, suggesting that achieving specific dinitration patterns is a non-trivial challenge that warrants detailed investigation. dtic.mil

Sustainable and Green Approaches: Modern synthetic chemistry emphasizes the use of environmentally benign methods. Future protocols for this compound should aim to incorporate principles of green chemistry. This could involve the use of solid acid catalysts, solvent-free reaction conditions, or alternative nitrating agents that minimize the formation of hazardous byproducts. The development of such sustainable methods would not only be academically significant but also industrially relevant.

Synthesis from Pre-functionalized Precursors: An alternative to direct nitration is the construction of the dinitroisoquinoline ring system from acyclic or other cyclic precursors already bearing the required nitro functionalities. This approach could offer greater control over the final substitution pattern.

A summary of potential synthetic approaches is presented in Table 1.

| Synthetic Approach | Description | Potential Advantages | Key Challenges |

| Direct Nitration | Stepwise nitration of isoquinoline or a mononitroisoquinoline intermediate. | Potentially the most atom-economical route. | Controlling regioselectivity to obtain the desired 4,5-isomer; avoiding over-nitration or side reactions. |

| Cyclization of Functionalized Precursors | Building the isoquinoline ring from smaller, pre-nitrated molecules. | High degree of control over isomer formation. | May involve multi-step sequences, potentially lowering overall yield. |

| Sustainable Methods | Utilizing green reagents, catalysts, and reaction conditions (e.g., microwave synthesis, solid-state reactions). | Reduced environmental impact, increased safety, and potential for process intensification. | Identifying effective and recyclable catalysts; optimizing conditions for high yield and selectivity. |

Advanced Mechanistic Investigations of Complex Transformations

With viable synthetic routes in place, the next frontier lies in understanding the reactivity of this compound. The two electron-withdrawing nitro groups are expected to significantly influence the electron distribution in the isoquinoline core, leading to unique chemical behavior.

One of the few documented reactions of this compound is its reduction to isoquinoline-4,5-diamine. thieme-connect.de A typical procedure involves the hydrogenation of this compound using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. thieme-connect.de This transformation highlights the utility of the dinitro compound as a precursor to other functionalized isoquinolines.

Future mechanistic studies could delve into:

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the this compound ring should render it highly susceptible to nucleophilic attack. Detailed kinetic and mechanistic studies of SNAr reactions with various nucleophiles (e.g., amines, alkoxides, thiolates) would be highly valuable. Understanding the regioselectivity of these substitutions—whether a nucleophile preferentially attacks at a position ortho or para to one of the nitro groups—is of fundamental importance.

Reaction Dynamics: Employing advanced spectroscopic techniques (e.g., stopped-flow NMR, in-situ IR) and computational modeling can provide a detailed picture of reaction intermediates and transition states. For example, the formation of Meisenheimer complexes during SNAr reactions could be characterized.

Catalytic Transformations: Exploring the catalytic functionalization of the C-H bonds of this compound or the transformation of its nitro groups into other functionalities (e.g., amines, halogens, cyano groups) would open up a vast chemical space.

Expansion of Synthetic Utility in Complex Molecule Synthesis

The true value of a chemical building block is demonstrated by its application in the synthesis of more complex and valuable molecules. This compound and its derivatives hold promise as versatile intermediates.

Precursors to Diamines and Heterocyclic Systems: As demonstrated by its reduction to isoquinoline-4,5-diamine, the dinitro compound is a key entry point to 4,5-disubstituted isoquinolines. thieme-connect.de This diamine can serve as a scaffold for the construction of novel fused heterocyclic systems by reacting it with dicarbonyl compounds or other bifunctional electrophiles. These new systems could be explored for applications in materials science or as novel pharmaceutical scaffolds.

Building Blocks for Natural Product Analogues: The isoquinoline nucleus is a core component of many alkaloids and other biologically active natural products. thieme-connect.de The unique substitution pattern of this compound could be leveraged to synthesize analogues of these natural products with potentially novel biological activities.

Late-Stage Functionalization: The development of methods to selectively functionalize one of the two nitro groups would significantly enhance the synthetic utility of this compound, allowing for the stepwise introduction of different functionalities.

Synergistic Integration of Experimental and Computational Methodologies

Modern chemical research thrives on the synergy between experimental work and computational chemistry. This integrated approach is particularly well-suited to exploring the chemistry of a novel compound like this compound.

Predicting Reactivity and Regioselectivity: Density Functional Theory (DFT) and other computational methods can be used to predict the electronic properties of this compound, such as its molecular orbital energies, electrostatic potential map, and bond orders. These calculations can guide experimental efforts by predicting the most likely sites for electrophilic and nucleophilic attack, thus informing the design of new reactions.

Elucidating Reaction Mechanisms: Computational modeling can be used to map out the potential energy surfaces of reactions involving this compound. By calculating the energies of reactants, intermediates, transition states, and products, researchers can gain a deep understanding of reaction mechanisms and the factors that control reaction rates and outcomes. This approach has been successfully applied to understand complex reactions in related heterocyclic systems. escholarship.org

In Silico Design of Novel Derivatives: Computational tools can be used to design new derivatives of this compound with desired properties. For example, by modeling the interaction of different isoquinoline derivatives with a biological target, it may be possible to design new drug candidates with enhanced potency and selectivity.

The synergy between computation and experimentation promises to accelerate the exploration of this compound chemistry, reducing the time and resources required for discovery and optimization. schrodinger.commit.edu

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4,5-Dinitroisoquinoline, and how can purity be validated?

- Methodological Answer : Synthesis typically involves nitration of isoquinoline derivatives under controlled acidic conditions. Key steps include:

- Reagent Selection : Use fuming nitric acid and sulfuric acid for nitration, ensuring stoichiometric ratios to avoid over-nitration .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to achieve >97% purity .

- Characterization : Validate via -NMR (quinoline ring protons at δ 8.5–9.0 ppm), -NMR, and mass spectrometry (parent ion at m/z 229) .

Q. How can researchers assess the thermal stability of this compound under experimental conditions?

- Methodological Answer :

- Differential Scanning Calorimetry (DSC) : Measure decomposition onset temperatures (typically >200°C for nitroaromatics) and exothermic peaks to identify hazardous thresholds .

- Thermogravimetric Analysis (TGA) : Track mass loss under inert vs. oxidative atmospheres to determine stability limits .

- Safety Protocols : Conduct these tests in small batches (<100 mg) with blast shields due to explosive risks .

Q. What spectroscopic techniques are optimal for structural confirmation of this compound derivatives?

- Methodological Answer :

- IR Spectroscopy : Detect nitro group stretches (asymmetric: ~1530 cm, symmetric: ~1350 cm) .

- 2D NMR (COSY, HMBC) : Resolve coupling patterns in crowded aromatic regions and confirm substituent positions .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas with <2 ppm error .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its regioselectivity in Diels-Alder reactions?

- Methodological Answer :

- Computational Modeling : Use M06-2X/6-311+G(2df,p) to calculate frontier molecular orbitals (FMOs). Nitro groups increase electrophilicity at C-4/C-5, directing nucleophilic attack .

- Experimental Validation : Compare reaction outcomes with 4,5- vs. 5,6-dinitro isomers. For example, this compound shows minimal regioselectivity (1:1 product ratios) with 2-tert-butylfuran, unlike polar 6,7-isomers (15:1 selectivity) .

Q. What strategies resolve contradictions in reactivity data between experimental and computational studies?

- Methodological Answer :

- Sensitivity Analysis : Vary solvent polarity (e.g., toluene vs. DMF) in DFT calculations to match experimental kinetics .

- Error Margins : Quantify uncertainties in activation energies (±2 kcal/mol) using bootstrapping methods .

- Cross-Validation : Compare results with analogous compounds (e.g., nitroquinolines) to identify systematic biases .

Q. How can researchers design experiments to probe the bioactivity of this compound derivatives without commercial assays?

- Methodological Answer :

- In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding affinities for targets like cytochrome P450 .

- Custom Assays : Synthesize fluorogenic substrates (e.g., nitro-to-amine reduction) to track enzymatic inhibition .

- Toxicity Profiling : Measure LC values in Caenorhabditis elegans as a preliminary model .

Data Analysis & Reproducibility

Q. What statistical methods are recommended for analyzing heterogeneous reaction yields?

- Methodological Answer :

- ANOVA : Test batch-to-batch variability (e.g., catalyst loading, temperature) using p-values <0.05 .

- Outlier Detection : Apply Grubbs’ test to exclude anomalous data points (>2σ from mean) .

- Reproducibility : Report yields as ranges (e.g., 65–72%) rather than averages and share raw NMR/MS files in supplementary data .

Q. How should researchers document synthetic procedures to ensure reproducibility?

- Methodological Answer :

- Detailed Protocols : Specify reaction scales, solvent grades, and equipment (e.g., "stirred at 500 rpm" vs. "stirred vigorously") .

- Metadata Tables : Include time-stamped humidity/temperature logs for moisture-sensitive reactions .

- Open Data : Deposit crystallographic data (CIF files) in public repositories like Cambridge Structural Database .

Safety & Compliance

Q. What are the critical safety protocols for handling this compound in large-scale syntheses?

- Methodological Answer :

- Explosivity Mitigation : Use dilution techniques (e.g., sand bath heating) and avoid grinding dry nitro compounds .

- Exposure Limits : Adhere to OSHA PELs (0.1 mg/m for nitroaromatics) and use fume hoods with HEPA filters .

- Emergency Response : Maintain neutralization kits (e.g., 10% NaHCO for acid spills) and train staff in Toxicity Category 4 first aid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.